molecular formula C34H40O20 B12371955 (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12371955
M. Wt: 768.7 g/mol
InChI Key: HAHATWZTPFFMJI-NGUXHJNGSA-N
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Description

The compound “(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid” is a complex organic molecule characterized by multiple hydroxyl groups, methoxy groups, and a chromen-7-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of chromen-7-yl derivatives. Common reagents used in these reactions include protecting groups like acetyl or benzyl groups, glycosyl donors, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-7-yl moiety can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or H₂/Pd (Hydrogen with palladium catalyst).

    Substitution: Reagents like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromen-7-yl moiety would yield dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it exhibits antioxidant activity, it may act by scavenging free radicals or chelating metal ions. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl and methoxy groups.

    Rutin: A glycoside of quercetin with similar glycosylation patterns.

    Naringenin: A flavanone with a similar chromen-7-yl moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups and glycosylation patterns, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C34H40O20

Molecular Weight

768.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H40O20/c1-11-21(37)23(39)27(43)32(49-11)48-10-19-22(38)25(41)30(54-33-28(44)24(40)26(42)29(53-33)31(45)46)34(52-19)50-14-7-15(35)20-16(36)9-17(51-18(20)8-14)12-3-5-13(47-2)6-4-12/h3-9,11,19,21-30,32-35,37-44H,10H2,1-2H3,(H,45,46)/t11-,19+,21-,22+,23+,24-,25-,26-,27+,28+,29-,30+,32+,33-,34+/m0/s1

InChI Key

HAHATWZTPFFMJI-NGUXHJNGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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